molecular formula C5H4N4 B094841 Purine CAS No. 120-73-0

Purine

Cat. No. B094841
CAS RN: 120-73-0
M. Wt: 120.11 g/mol
InChI Key: KDCGOANMDULRCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Purine Description

Purines are a fundamental class of organic molecules with a wide range of biological roles. They are aromatic heterocyclic compounds consisting of a pyrimidine ring fused to an imidazole ring. This structure is the core of many important biomolecules, including nucleobases such as adenine and guanine, which are essential components of DNA and RNA. Purines also serve as precursors for several coenzymes and signaling molecules, such as NAD, NADP, FAD, coenzyme A, and cAMP. ATP, a purine derivative, is a universal energy currency in cells .

Synthesis Analysis

The synthesis of purine derivatives has been a subject of extensive research due to their biological significance. Various methodologies have been developed for the synthesis of substituted purines. For instance, 6-(hydroxymethyl)purines, which have shown inhibitory activity against adenosine deaminase and cytostatic activity, are synthesized using Pd-catalyzed cross-coupling reactions followed by deprotection . Similarly, enantiomerically pure purine-amino acid conjugates have been synthesized through palladium-catalyzed cross-coupling reactions, demonstrating the versatility of purine chemistry in creating diverse molecules . Additionally, FeCl3–SiO2-promoted cyclization reactions have been employed to synthesize trisubstituted purine analogues, showcasing the use of metal catalysts in purine synthesis . Solid-phase synthesis techniques have also been utilized to create 2,6,8-trisubstituted purines, indicating the adaptability of purine chemistry to various synthetic platforms . Direct C-H arylation has been developed as a methodology for regioselective synthesis of trisubstituted purines, further expanding the toolkit for purine modification .

Molecular Structure Analysis

The molecular structure of purines is characterized by the fusion of a pyrimidine and an imidazole ring. This unique arrangement results in a π-electron-deficient system in the pyrimidine ring and a π-electron-excessive system in the imidazole ring. The electron distribution in purines is influenced by these competing effects, leading to the establishment of molecular dipoles. The direction and magnitude of these dipoles can be altered by the introduction of electron-donating or electron-withdrawing groups .

Chemical Reactions Analysis

Purines undergo various chemical reactions that modify their structure and properties. The introduction of electron-accepting and electron-donating groups at specific positions on the purine ring leads to "push-pull" purines with significantly altered photophysical properties. These modifications result in red-shifted absorption maxima, solvatochromic emission profiles, improved photochemical stability, and enhanced fluorescence quantum yields. Such properties are valuable for applications in biosensing and materials science . The diversity of purine libraries has been expanded through palladium-mediated coupling and copper(II)-mediated N-arylation, allowing for the introduction of various functional groups and the creation of new purine scaffolds .

Physical and Chemical Properties Analysis

Purines exhibit a range of physical and chemical properties that are influenced by their molecular structure and substituents. The photophysical behavior of purines can be tailored through structural modifications, as evidenced by the synthesis of push-pull purines with improved emission properties . The physicochemical aspects of purines, such as their dipole moments and electron distribution, are crucial for understanding their reactivity and interactions with other molecules . Additionally, the photochemistry of purine in ice analogs relevant to dense interstellar clouds has been studied, suggesting that purines could have been produced abiotically under astrophysical conditions and may have played a role in the emergence of life .

Scientific Research Applications

  • Purine-Based Ionic Liquids

    • Application: Purines are combined with the cation tetrabutylammonium to synthesize bio-based ionic liquids (ILs). These ILs have good thermal stability and enhanced aqueous solubility compared to their respective purine precursors .
    • Methods: The synthesis involves combining purines with the cation tetrabutylammonium .
    • Results: The ILs show good thermal stability and an aqueous solubility enhancement ranging from 53- to 870-fold, in comparison to their respective purine precursors .
  • Purinergic Signalling

    • Application: Purines, notably adenosine and ATP, are key molecules controlling intracellular energy homeostasis and nucleotide synthesis. They also support purinergic transmission throughout tissues and species .
    • Methods: Purines act as endogenous ligands that bind to and activate plasmalemmal purinoceptors, which mediate extracellular communication referred to as “purinergic signalling” .
    • Results: Purinergic signalling coordinates numerous aspects of cell behavior such as proliferation, differentiation, migration, apoptosis and other physiological processes critical for the proper function of organisms .
  • Purine Metabolism

    • Application: Purines, such as adenine and guanine, perform several important functions in the cell. They are found in nucleic acids and are structural components of some coenzymes, including NADH and coenzyme A .
    • Methods: Purines have a crucial role in the modulation of energy metabolism and signal transduction .
    • Results: Dysfunctions in purine metabolism can contribute to various diseases .
  • Purine as Solubility Enhancers

    • Application: Purines, specifically theobromine, theophylline, xanthine, and uric acid, are combined with the cation tetrabutylammonium to synthesize bio-based ionic liquids (ILs). These ILs are used as solubility enhancers of ferulic acid in aqueous solution .
    • Methods: The synthesis involves combining purines with the cation tetrabutylammonium .
    • Results: The ILs show an aqueous solubility enhancement ranging from 53- to 870-fold, in comparison to their respective purine precursors .
  • Purine in Neurodegeneration, Rheumatic Immune Diseases, Inflammation, and Cancer

    • Application: Purinergic signalling, mediated by purines, is involved in various diseases including neurodegeneration, rheumatic immune diseases, inflammation, and cancer .
    • Methods: Purines act as endogenous ligands that bind to and activate plasmalemmal purinoceptors, which mediate extracellular communication referred to as “purinergic signalling” .
    • Results: Pathological deregulation of purinergic signalling contributes to various diseases .
  • Purine Metabolism Disorder and Hyperuricemia

    • Application: Dysfunctions in purine metabolism can lead to hyperuricemia, a condition characterized by high levels of uric acid in the blood .
    • Methods: Uric acid is a product of purine metabolism. When this process is disrupted, it can lead to an accumulation of uric acid .
    • Results: Hyperuricemia can lead to various health problems, including gout .
  • Purine in the Synthesis of Bio-based Ionic Liquids

    • Application: Four purines (theobromine, theophylline, xanthine, and uric acid) were combined with the cation tetrabutylammonium to synthesize bio-based ionic liquids (ILs). These ILs have potential applications where aqueous solutions are demanded .
    • Methods: The synthesis involves combining purines with the cation tetrabutylammonium .
    • Results: The ILs show good thermal stability and an aqueous solubility enhancement ranging from 53- to 870-fold, in comparison to their respective purine precursors .
  • Purine in the Treatment of Human Diseases

    • Application: Purines and their derivatives, most notably adenosine and ATP, are key molecules controlling intracellular energy homeostasis and nucleotide synthesis. Pathological deregulation of purinergic signalling contributes to various diseases including neurodegeneration, rheumatic immune diseases, inflammation, and cancer .
    • Methods: Purines act as endogenous ligands that bind to and activate plasmalemmal purinoceptors, which mediate extracellular communication referred to as “purinergic signalling” .
    • Results: Compelling evidence indicates that purinoceptors are potential therapeutic targets, with specific purinergic agonists and antagonists demonstrating prominent therapeutic potential .
  • Purine Metabolism and Antioxidant Properties

    • Application: Uric acid, a product of purine metabolism, is presumed to act as a potent antioxidant in the extracellular environment, having also pro-oxidant properties inside the cell, where it stimulates nicotinamide adenine dinucleotide phosphate (NADPH) oxidase .
    • Methods: Uric acid is a product of purine metabolism .
    • Results: The antioxidant and pro-oxidant properties of uric acid have implications for various health conditions .

Safety And Hazards

When handling purine, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Purine analogs have been used in the treatment of cancer, with long-term responses but with decreasing efficacy and increasing toxicity with repeated courses . Leukemic cells express CD22, CD20, CD25, tartrate-resistant acid phosphatase (TRAP), annexin 1A (Anxa1), and BRAF V600E mutation .

properties

IUPAC Name

7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h1-3H,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCGOANMDULRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074470
Record name Purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Purine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001366
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

500.0 mg/mL
Record name Purine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001366
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Purine

CAS RN

120-73-0
Record name Purine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Purine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Purine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=753
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Purine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.020
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W60KTZ3IZY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Purine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001366
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

214 °C
Record name Purine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001366
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A mixture of the cyclopentenyl tosylate 2 (0.25 g, 0.58 mmol), 2-amino-6-chloropurine (0.212 g, 1.25 mmol, 2.2 eq), and K2CO3 (~1 g) was suspended in 2 mL of DMSO and stirred at room temperature for 42 h. The suspension was then poured into CH2Cl2 and washed with dilute NaCl. Evaporation of the CH2Cl2 gave an oil which was further dried under high vacuum to remove residual DMSO. Purification by preparative TLC (silica, 3:2 EtOAc:Hexane) gave two major purine containing products of which the faster moving and predominant was the desired N-9 alkylated purine 18 (0.117 g, 47%), mp 137°-140°; 1H-NMR (CDCl3) δ 1.35 (s, 3H, CH3), 1.46 (s, 3H, CH3), 4.27 (s, 2H, H-6'a,b), 4.61 and 4.62 (2H, PhCH2), 4.67 (d, J=5.3 Hz, 1H, H-2'), 5.10 (br s, 2H, NH2, exchangeable), 5.36 (d, J=5.3 Hz, 1H, H-3'), 5.43 (br s, 1H, H-1'), 5.78 (br s, 1H, H-5'), 7.34 (m, 5H, Ph), 7.65 (s, 1H, H-8); 13C-NMR (CDCl3) δ 25.8 (CH3), 27.2 (CH3), 64.3 (C-1'), 66.2 (C-6'), 72.8 (PhCH2), 83.7 (C-2'), 83.9 (C-3'), 112.4 (methylethylidene C), 122.7 (C-5'), 125.2 (d, J=12.6 Hz, C-5), 127.3 (Ph), 127.5 (Ph), 128.1 (Ph), 128.2 (Ph), 137.6 (Ph), 140.1 (dd, J=210 Hz, J'=4.4 Hz, C-8), 149.2 (C-4'), 151.0 (s, C-6), 153.2 (dd, J=4.7 Hz, J'=3.1 Hz, C-4), 159.1 (s, C-2).
Name
cyclopentenyl tosylate
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.212 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The optimum temperature was determined by high-performance liquid chromatography with adenosine, guanosine and inosine substrates. The reaction solution (200 μl) contained 0.5 mM of adenosine or inosine or 0.25 mM of guanosine as the substrate, 50 mM of sodium acetate buffer solution (pH 4.5) or 50 mM of potassium phosphate buffer solution (pH 5.5) and a sufficient amount of enzyme, and the reaction was conducted at different temperatures for 20 minutes. The results are shown in FIGS. 5 and 6. The optimum temperature at pH 4.5 was 50° C. for adenosine, guanosine and inosine. The optimum temperature at pH 5.5 was 60° C. for adenosine and inosine and 50° C. for guanosine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
200 μL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Synthesis routes and methods III

Procedure details

The optimum pH was determined by high-performance liquid chromatography with adenosine, guanosine and inosine substrates. The reaction solution (200 μl) contained 0.5 mM of adenosine or inosine or 0.25 mM of guanosine as the substrate, 50 mM of the buffer solutions described below and a sufficient amount of enzyme, and the reaction was conducted at 50° C. for 30 minutes. The results are shown in FIGS. 2, 3 and 4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
buffer solutions
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
solution
Quantity
200 μL
Type
solvent
Reaction Step Eight

Synthesis routes and methods IV

Procedure details

To the dried resin (0.29 mmol) was added a homogeneous suspension of 6-chloro-2-fluoro-9H-purine (0.50 g, 2.9 mmol) and triphenylphosphine (0.38 g, 1.44 mmol) in 1.75 mL of THF. The RV was cooled to 0° C. (Julabo chiller) and then added, under an atmosphere of N2, 2.0 mL (1.44 mmol) of a 0.72M solution of DEAD (diethyl azodicarboxylate) in THF. The resin mixture was warmed, while agitating, to ambient temperature over 1.5 h and then agitated for an additional 22 h, upon which the RV was drained and the resin washed successively with THF (5×5.0 mL), DMA (5×5.0 mL), CH2Cl2 (5×5.0 mL), Et2O (2×5.0 mL), CH2Cl2 (1×5.0 mL), Et2O (1×5.0 mL), and CH2Cl2 (2×5.0 mL). Excess solvent was removed via N2 flow overnight to provide the purine resin 1b. The following analytical data was obtained upon cleavage of 1b (3–5 mg) with 30% TFA/CH2Cl2 (˜5 min): 65% HPLC purity, ˜5:1 major/minor peaks (no apparent 3-hydroxyphenethyl alcohol HPLC peak).
[Compound]
Name
resin
Quantity
0.29 mmol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.38 g
Type
reactant
Reaction Step Two
Name
Quantity
1.75 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Purine
Reactant of Route 2
Purine
Reactant of Route 3
Purine
Reactant of Route 4
Purine
Reactant of Route 5
Purine
Reactant of Route 6
Purine

Citations

For This Compound
842,000
Citations
AW Murray - Annual review of biochemistry, 1971 - annualreviews.org
Purine salvage remains an enigma. Although the existence of reactions leading to the salvage of purine … assess available information on the metabolic role of purine salvage path ways. …
Number of citations: 509 www.annualreviews.org
GB Elion - Bioscience Reports, 1989 - Springer
… casei revealed that it grew poorly on adenine as a source of purine. We deduced that adenine and 2,6-diaminopurine must be anabolized by the same enzyme, and that the …
Number of citations: 883 link.springer.com
H Rosemeyer - Chemistry & biodiversity, 2004 - Wiley Online Library
… important contributions to purine chemistry have been … purine system by the venerable name purine in favor of the systematic name imidazo[4,5-d]pyrimidine [4]. Unsubstituted purine …
Number of citations: 374 onlinelibrary.wiley.com
DG Watson, RM Sweet, RE Marsh - Acta Crystallographica, 1965 - scripts.iucr.org
The crystal structure of purine, CsH4N4, has been determined by X-ray diffraction techniques. Two entirely independent investigations were carried out. In each case complete three-…
Number of citations: 179 scripts.iucr.org
G Burnstock - Cellular and molecular life sciences, 2007 - Springer
Adenosine 5′-triphosphate (ATP), in addition to its intracellular roles, acts as an extracellular signalling molecule via a rich array of receptors, which have been cloned and …
Number of citations: 180 link.springer.com
WB Parker - Chemical reviews, 2009 - ACS Publications
… to the anabolism and catabolism of the purine and pyrimidine antimetabolites that are used in … purine nucleoside phosphorylase are two important enzymes in the inactivation of purine …
Number of citations: 639 pubs.acs.org
SP Craig, AE Eakin - Journal of Biological Chemistry, 2000 - ASBMB
… Purine PRTs catalyze the reversible transfer of a phosphoribosyl group from phosphoribosylpyrophosphate (PRPP) to a purine … with PRPP binding first followed by the purine …
Number of citations: 129 www.jbc.org
ML Markert - Immunodeficiency reviews, 1991 - pubmed.ncbi.nlm.nih.gov
Purine nucleoside phosphorylase (PNP) deficiency is a rare inherited disease accounting for approximately 4% of patients with severe combined immunodeficiency. Thirty-three …
Number of citations: 377 pubmed.ncbi.nlm.nih.gov
RL Berens, EC Krug, JJ Marr - Biochemistry and molecular biology of …, 1995 - Elsevier
… been investigated lack de novo purine synthesis and utilize … purine salvage pathways to supply their purine nucleotide requirements. The chapter explains that the difference in purine …
Number of citations: 130 www.sciencedirect.com
WL Nyhan - Molecular genetics and metabolism, 2005 - Elsevier
… purine salvage leads to enormous overactivity of de novo pathway of purine synthesis and purine … A number of disorders of purine metabolism lead to immunodeficiency; these include …
Number of citations: 270 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.